3-Chloro-2-hydroxy-4-methoxybenzonitrile

Lipophilicity Hydrogen Bonding ADME Prediction

Select this precise regioisomer: the 3-chloro-2-hydroxy-4-methoxy substitution pattern is non-negotiable. Positional isomers (e.g., CAS 5485-88-1) or non-chlorinated analogs (CAS 39835-11-5) alter reactivity and biological applicability. This scaffold is a direct reactant for N-chloroheterocyclic antimicrobial agents, second-generation HCV NS3 serine protease inhibitors, and antitubercular N-acetyltransferase inhibitors. LogP 1.93 and TPSA 53.25 Ų ensure balanced passive permeability. Insist on CAS 2091759-27-0 to maintain synthetic pathway integrity.

Molecular Formula C8H6ClNO2
Molecular Weight 183.59
CAS No. 2091759-27-0
Cat. No. B2584944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-hydroxy-4-methoxybenzonitrile
CAS2091759-27-0
Molecular FormulaC8H6ClNO2
Molecular Weight183.59
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C#N)O)Cl
InChIInChI=1S/C8H6ClNO2/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-3,11H,1H3
InChIKeyNVGQEFMWEFVBBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-hydroxy-4-methoxybenzonitrile (CAS 2091759-27-0): Structural and Procurement Baseline for Medicinal Chemistry Scaffolds


3-Chloro-2-hydroxy-4-methoxybenzonitrile (CAS 2091759-27-0) is a poly-substituted benzonitrile derivative with the molecular formula C8H6ClNO2 and a molecular weight of 183.59 g/mol . The compound is categorized as a versatile small molecule scaffold, featuring a unique ortho-pattern of electron-donating hydroxy and methoxy groups adjacent to an electron-withdrawing chloro and cyano substituent . Commercial availability is primarily at 95% purity, with long-term storage recommended in a cool, dry place .

Why 3-Chloro-2-hydroxy-4-methoxybenzonitrile Cannot Be Interchanged with Common Benzonitrile Analogs


Generic substitution of this scaffold is precluded by the specific 3-chloro-2-hydroxy-4-methoxy substitution pattern, which is distinct from commercially available isomers such as 3-chloro-4-hydroxy-5-methoxybenzonitrile (CAS 5485-88-1) or the non-chlorinated analog 2-hydroxy-4-methoxybenzonitrile (CAS 39835-11-5) . The presence of the chlorine atom at the 3-position ortho to the nitrile and hydroxy groups creates a unique electronic environment that fundamentally alters the compound's reactivity and downstream synthetic utility . Consequently, procurement of a positional isomer lacking this specific arrangement will result in a different chemical entity with divergent synthetic behavior and biological applicability, rendering the compounds non-substitutable in validated protocols .

Quantitative Differentiation Evidence for 3-Chloro-2-hydroxy-4-methoxybenzonitrile in Medicinal Chemistry


Quantified Physicochemical Profile: Comparative Lipophilicity and Hydrogen Bonding of 3-Chloro-2-hydroxy-4-methoxybenzonitrile

The lipophilicity of 3-Chloro-2-hydroxy-4-methoxybenzonitrile is quantified by a calculated LogP of 1.92588, which is attributable to the combined electron-withdrawing and hydrophobic effects of the 3-chloro and nitrile substituents. This compares to a non-chlorinated analog, 2-hydroxy-4-methoxybenzonitrile (CAS 39835-11-5), which lacks the chloro group and is characterized by a lower molecular weight of 149.15 g/mol and, crucially, a reduced LogP predicted based on its more polar, hydroxyl-rich surface area . The target compound maintains a topological polar surface area (TPSA) of 53.25 Ų and offers one hydrogen bond donor and three hydrogen bond acceptors, providing a calculated balance between permeability and solubility that differentiates it from less lipophilic, non-halogenated analogs .

Lipophilicity Hydrogen Bonding ADME Prediction

Procurement-Purity Benchmarking: Comparative Purity Specifications for 3-Chloro-2-hydroxy-4-methoxybenzonitrile

Commercial procurement of 3-Chloro-2-hydroxy-4-methoxybenzonitrile is standardized at a 95% purity specification across multiple established vendors (Leyan, AK Scientific, CymitQuimica) . In contrast, a positional isomer, 3-chloro-4-hydroxy-5-methoxybenzonitrile (CAS 5485-88-1), is commonly available at higher purity grades, such as 97% or 98% . This differential purity landscape reflects the relative synthetic accessibility and commercial demand for each regioisomer. The consistent 95% specification for the 2-hydroxy-4-methoxy regioisomer indicates a well-established, reproducible synthetic route, ensuring batch-to-batch consistency for research applications.

Purity Benchmarking Quality Control Procurement

Synthetic Application Evidence: Differentiated Use in Antimicrobial and Antiviral Inhibitor Synthesis

3-Chloro-2-hydroxy-4-methoxybenzonitrile is explicitly cited as a reactant in the synthesis of N-chloroheterocyclic antimicrobials and second-generation selective inhibitors of the hepatitis C virus (HCV) NS3 serine protease . This application is distinct from its non-halogenated analog, 2-hydroxy-4-methoxybenzonitrile, which is primarily described as a potent inhibitor of protein kinases such as DYRK1A and PKC . The chloro substituent in the target compound enables a divergent synthetic pathway, facilitating the construction of chlorinated heterocyclic cores that are essential for the antimicrobial and antiviral activities of the final molecules, thereby establishing a clear functional differentiation from the kinase-focused non-halogenated scaffold.

Synthetic Intermediate Antimicrobial Antiviral Hepatitis C

Optimal Application Scenarios for 3-Chloro-2-hydroxy-4-methoxybenzonitrile Based on Validated Evidence


Synthesis of Chlorinated Antimicrobial Heterocycles

This compound serves as a direct reactant for constructing N-chloroheterocyclic antimicrobial agents . The 3-chloro substituent is integral to the final antimicrobial pharmacophore, and procurement of this specific regioisomer is necessary to execute the validated synthetic protocol. Non-chlorinated analogs cannot substitute for this transformation.

Lead Optimization for Hepatitis C Virus (HCV) NS3 Protease Inhibitors

The scaffold is explicitly referenced in the synthesis of second-generation selective HCV NS3 serine protease inhibitors . Research groups developing next-generation HCV antivirals should select this compound as a starting material to access the reported inhibitor series, as the 3-chloro-2-hydroxy substitution pattern is required for the subsequent coupling and cyclization steps.

Medicinal Chemistry Programs Requiring Moderately Lipophilic Building Blocks

With a calculated LogP of 1.92588 and a TPSA of 53.25 Ų, this scaffold is optimally suited for early-stage drug discovery programs that require building blocks with balanced lipophilicity to promote passive membrane permeability without excessive hydrophobicity that could lead to poor solubility or high metabolic clearance .

Scaffold Diversification for Tuberculosis Target N-Acetyltransferase

The compound is cited as a reactant for the synthesis of β-amino alcohols that function as inhibitors of the antitubercular target N-acetyltransferase . This provides a direct entry point for research teams engaged in tuberculosis drug discovery seeking to diversify their chemical matter around this validated target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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